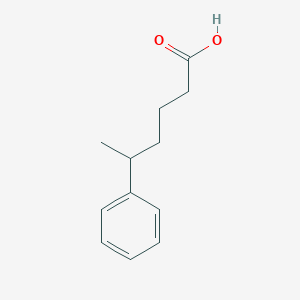

5-phenylhexanoic Acid

Descripción

General Context of Phenylalkanoic Acids in Organic and Biological Chemistry

Phenylalkanoic acids, also known as arylalkanoic acids, are a class of organic compounds characterized by a phenyl group attached to an alkane chain that terminates with a carboxylic acid group. chemicalbull.com This structural arrangement gives them a unique combination of aromatic and aliphatic properties, making them versatile molecules in various chemical and biological contexts. chemicalbull.com The length of the alkane chain and the substitution pattern on the phenyl ring can significantly influence their physical and chemical characteristics. chemicalbull.com

In organic chemistry, phenylalkanoic acids serve as important intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and fragrances. chemicalbull.com Their carboxylic acid group allows them to undergo typical reactions such as esterification, reduction, and decarboxylation. smolecule.com The presence of the phenyl ring can also influence the acidity of the carboxylic proton.

From a biological perspective, certain phenylalkanoic acids and their derivatives exhibit a range of activities. chemicalbull.com Some are found in nature, such as phenylacetic acid and cinnamic acid, which are present in plant fragrances and mammalian secretions. wikipedia.orggerli.com Others have been investigated for their potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. chemicalbull.com For instance, research has shown that some phenylalkanoic acids can inhibit enzymes involved in inflammatory pathways. chemicalbull.comontosight.ai

Academic Significance of 5-Phenylhexanoic Acid and Related Analogs in Contemporary Research

This compound, a medium-chain fatty acid derivative, holds specific interest in contemporary research due to its distinct structure. smolecule.com It is a synthetic compound, not known to occur naturally, which allows for precise studies of its properties and interactions. smolecule.com Current research involving this compound and its analogs often focuses on several key areas.

One area of investigation is its use as an intermediate in organic synthesis. smolecule.com Its structure can be a building block for creating more complex molecules with potential applications in materials science and drug discovery. smolecule.com For example, the rigid phenyl group can be exploited to modulate the thermal stability of polymers and liquid crystals.

While extensive biological activity data for this compound itself is limited, research on structurally similar compounds provides a basis for its investigation. smolecule.com Studies on other phenylalkanoic acids have explored their potential as inhibitors of enzymes and their role in cellular signaling and metabolism. smolecule.comontosight.ai For instance, some terminal aromatic substituted fatty acids, including 6-phenylhexanoic acid, have been shown to prevent the aggregation of certain proteins and protect against neuronal cell death induced by endoplasmic reticulum stress. ebi.ac.uk

Scope and Strategic Focus of the Research Outline on this compound

This article will provide a focused and detailed examination of the chemical compound this compound. The content will strictly adhere to a scientific and academic framework, concentrating on its chemical properties, synthesis, and established research applications. The discussion will be confined to the technical aspects of the compound, drawing from peer-reviewed literature and established chemical databases. The aim is to present a thorough and accurate overview of this compound within the specified scientific context, avoiding any speculative or non-verified information.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16O2 biosynth.comcymitquimica.comlookchem.com |

| Molecular Weight | 192.25 g/mol smolecule.combiosynth.comcymitquimica.com |

| IUPAC Name | This compound biosynth.comsigmaaldrich.com |

| CAS Number | 2972-25-0 biosynth.comlookchem.com |

| Synonyms | Benzenehexanoic acid smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOCTGYZKLPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenylhexanoic Acid and Its Functionalized Derivatives

Direct Synthesis Pathways for 5-Phenylhexanoic Acid

The direct construction of the this compound carbon skeleton has been approached through several classical organic reactions. These methods often involve the formation of a key carbon-carbon bond followed by functional group manipulations to yield the desired carboxylic acid.

One of the documented routes to this compound involves a two-step process commencing with the oxidation of benzylic alcohols. This is followed by the fission of the resulting aldehydes to achieve the final carboxylic acid structure. This method leverages the reactivity of the benzylic position for initial functionalization.

The kinetic analysis of this type of reaction has indicated that it can proceed with a rate law that follows first-order kinetics. For instance, the oxidation of related compounds in the presence of cobaltic perchlorate (B79767) has been studied, leading to the formation of various products through oxidative cleavage pathways. While the general principle is established, specific high-yield protocols for the synthesis of this compound using this method require further investigation from detailed synthetic literature.

Beyond the oxidation of benzylic alcohols, other established methods in organic synthesis can be applied for the preparation of this compound. These can include, but are not limited to:

Grignard Reactions: The reaction of a suitable phenyl-containing Grignard reagent with a six-carbon electrophile bearing a latent carboxylic acid function.

Friedel-Crafts Acylation: Acylation of benzene (B151609) with a derivative of hexanoic acid, followed by reduction of the resulting ketone.

Malonic Ester Synthesis: Alkylation of diethyl malonate with a phenyl-substituted alkyl halide, followed by hydrolysis and decarboxylation.

These methods offer flexibility in starting materials and reaction conditions, allowing for adaptation based on laboratory feasibility and desired scale.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships in various chemical and biological contexts. The introduction of halogens and oxo groups can significantly alter the electronic and steric properties of the molecule.

Asymmetric and Diastereoselective Synthesis of Chiral Phenylalkanoic Acid Analogs

The presence of stereocenters in phenylalkanoic acid analogs introduces chirality, which is of paramount importance in fields such as medicinal chemistry and materials science. Consequently, the development of asymmetric and diastereoselective synthetic methods is a key area of research.

A practical and highly diastereoselective synthesis of (3S)-hydroxy-5-phenylpentanoic acid has been achieved using an Evans' aldol (B89426) addition methodology. mdpi.com This approach utilizes a chiral auxiliary to control the stereochemical outcome of the reaction.

The key step involves the aldol addition of the titanium enolate of (R)-N-acetyloxazolidinone with 3-phenylpropanal. mdpi.com This reaction affords two diastereomers which can be cleanly separated by silica (B1680970) gel column chromatography. The desired (3'R,4S)-imide is then isolated. Subsequent removal of the Evans auxiliary from this imide, typically through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, yields the enantiomerically pure (3S)-hydroxy-5-phenylpentanoic acid. mdpi.com This method provides a reliable route to optically pure β-hydroxy carboxylic acids, which are valuable building blocks for the synthesis of various natural products and biologically active molecules. mdpi.com

Photocatalytic Approaches for Amino-Substituted Phenylpentanoic Acids (e.g., (S)- and (R)-3-(aminomethyl)-5-phenylpentanoic acid)

Recent advancements in synthetic organic chemistry have highlighted the power of visible-light photocatalysis for the construction of complex molecular architectures under mild conditions. One notable application in this domain is the enantioselective synthesis of γ-amino acid derivatives, such as (S)- and (R)-3-(aminomethyl)-5-phenylpentanoic acid.

A key strategy involves a visible light-mediated [2+2] photocycloaddition of amide-linked dienes. This reaction, utilizing a triplet sensitizer (B1316253) like [Ir(dtb-bpy)(dF(CF3)ppy)2]PF6, allows for the generation of N-protected 3-azabicyclo[3.2.0]heptan-2-ones with good yields and diastereoselectivity. researchgate.net These bicyclic intermediates are crucial, as they can be readily transformed into the desired amino-substituted phenylpentanoic acids.

The synthesis of both enantiomers of 3-(aminomethyl)-5-phenylpentanoic acid has been successfully demonstrated through this photocatalytic approach. researchgate.net This method provides a valuable alternative to traditional synthetic routes, often offering improved efficiency and stereocontrol. The development of such green chemistry approaches is pivotal for the sustainable production of valuable pharmaceutical intermediates. researchgate.net

This compound and Related Phenylalkanoic Acids as Crucial Building Blocks

This compound and its amino-functionalized derivatives, such as 3-(aminomethyl)-5-phenylpentanoic acid, are recognized as important building blocks in the synthesis of more complex molecules. researchgate.net Their aliphatic chain coupled with a phenyl group provides a unique combination of flexibility and rigidity, which can be exploited in the design of novel peptide architectures and other organic molecules.

Incorporation into Peptide Architectures and Complex Organic Molecules (e.g., Boc- and Fmoc-protected amino-phenylpentanoic acid derivatives)

The integration of non-natural amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, conformational control, and biological activity. Amino-substituted phenylalkanoic acids, such as 3-(aminomethyl)-5-phenylpentanoic acid, are particularly interesting in this regard. To facilitate their incorporation into peptide chains using solid-phase peptide synthesis (SPPS), the amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Commercially available derivatives like Fmoc-L-2-amino-5-phenylpentanoic acid serve as valuable reagents for peptide chemists. chemimpex.com The Fmoc protecting group ensures that the α-amino group of the phenylpentanoic acid derivative does not interfere with the coupling of the preceding amino acid in the growing peptide chain. Once the coupling is complete, the Fmoc group is selectively removed to allow for the addition of the next amino acid.

The use of these protected building blocks allows for the precise insertion of phenylalkanoic acid moieties into peptide sequences, thereby influencing the resulting peptide's secondary structure and interaction with biological targets. While the general principles of their use in SPPS are well-established, specific examples detailing the synthesis and properties of peptides containing this compound derivatives remain a niche but growing area of research.

| Compound Name | Abbreviation | Use in Synthesis |

| (S)-3-(aminomethyl)-5-phenylpentanoic acid | - | Target molecule in photocatalytic synthesis |

| (R)-3-(aminomethyl)-5-phenylpentanoic acid | - | Target molecule in photocatalytic synthesis |

| [Ir(dtb-bpy)(dF(CF3)ppy)2]PF6 | - | Photocatalyst (triplet sensitizer) |

| tert-butyloxycarbonyl | Boc | Amino-protecting group in peptide synthesis |

| 9-fluorenylmethoxycarbonyl | Fmoc | Amino-protecting group in peptide synthesis |

| Trifluoroacetic acid | TFA | Reagent for Boc-deprotection |

| Piperidine | - | Reagent for Fmoc-deprotection |

| Fmoc-L-2-amino-5-phenylpentanoic acid | - | Protected amino acid for peptide synthesis |

Chemical Reactivity and Transformation Mechanisms of 5 Phenylhexanoic Acid and Its Analogs

Oxidative Processes

The oxidation of 5-phenylhexanoic acid and its analogs, such as phenylalkanoic acids, can proceed through several mechanisms, primarily involving the aliphatic chain or the carboxylic acid group. A key biological oxidative pathway is β-oxidation, which also has parallels in chemical oxidation.

In biological systems, ω-phenylalkanoic acids can undergo β-oxidation, a process that occurs in both mitochondria and peroxisomes. tandfonline.com This metabolic pathway involves a sequence of four enzymatic steps: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, which shortens the acyl-CoA derivative by two carbons in each cycle. nih.govlibretexts.org For phenylalkanoic acids, this process is crucial for their catabolism, ultimately leading to metabolites like benzoic acid. tandfonline.com While the core chemistry is similar in both organelles, the specific enzymes differ. tandfonline.com For instance, the initial dehydrogenation in mitochondria utilizes an acyl-CoA dehydrogenase, whereas peroxisomes use an acyl-CoA oxidase. tandfonline.comnih.gov Studies on 4-phenylbutyrate (B1260699) have identified that the first step of its oxidation is catalyzed exclusively by medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov

Chemical oxidation can also target the aliphatic chain. Vigorous oxidation of related structures can lead to the formation of different carboxylic acids. For example, the oxidation of certain organic compounds can yield a mixture of ethanoic and propanoic acid. learncbse.in The presence of the phenyl group can influence the reactivity of the C-H bonds along the alkyl chain, including the benzylic position, which is susceptible to oxidation under certain conditions, potentially leading to ketones or cleavage of the chain. wikipedia.org

Another oxidative pathway involves the carboxyl group itself through decarboxylative reactions. Photocatalytic decarboxylation can be achieved using visible light and acridinium-based photocatalysts. smolecule.com This process involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which then spontaneously loses carbon dioxide to generate an alkyl radical. smolecule.com This 5-phenylhexyl radical can then participate in further reactions.

| Oxidative Process | Key Features | Typical Products/Intermediates | Relevant Analogs |

| β-Oxidation | Enzymatic degradation in mitochondria/peroxisomes, shortening the chain by two carbons per cycle. tandfonline.comnih.govlibretexts.org | Acetyl-CoA, shortened phenylacyl-CoA, Benzoic acid. tandfonline.comlibretexts.org | 4-Phenylbutyrate, ω-Phenylalkanoic acids. tandfonline.comnih.gov |

| Vigorous Oxidation | Chemical oxidation leading to chain cleavage. learncbse.in | Mixture of shorter-chain carboxylic acids (e.g., ethanoic acid, propanoic acid). learncbse.in | Alkyl ketones. learncbse.in |

| Photocatalytic Decarboxylation | Visible-light induced single-electron oxidation of the carboxylate. smolecule.com | Carboxyl radical, 5-phenylhexyl radical. smolecule.com | Aliphatic carboxylic acids. smolecule.com |

Reduction Reactions

The primary site for reduction in this compound is the carboxylic acid functional group. This group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The complete reduction of the carboxylic acid to a primary alcohol (5-phenyl-1-hexanol) can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. wikipedia.org The reaction typically involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the alcohol. Another reagent that can be used is DIBAL-H (Diisobutylaluminium hydride). wikipedia.org

Partial reduction to the corresponding aldehyde (5-phenylhexanal) is more challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, direct reduction requires specific methods to prevent over-reduction to the alcohol. One common strategy is to first convert the carboxylic acid into a derivative that is more amenable to controlled reduction, such as an acid chloride or a Weinreb amide, before reacting it with a suitable reducing agent. wikipedia.orgmychemblog.com For instance, a Weinreb amide derivative of this compound can be reduced to 5-phenylhexanal using an excess of lithium aluminum hydride at low temperatures. wikipedia.org

The general mechanism for the reduction of carboxylic acids with hydride reagents like LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent steps lead to the elimination of an aluminate species and the formation of the primary alcohol after an aqueous workup.

| Reaction Type | Reagent(s) | Product | Notes |

| Full Reduction | Lithium aluminum hydride (LiAlH₄), DIBAL-H. wikipedia.org | 5-Phenyl-1-hexanol | A strong reducing agent is required. wikipedia.org |

| Partial Reduction | Requires conversion to a derivative (e.g., Weinreb amide) followed by reduction (e.g., LiAlH₄). wikipedia.org | 5-Phenylhexanal | Direct reduction is difficult due to over-reduction. mychemblog.com |

Intramolecular Cyclization and Lactonization Pathways

While this compound itself is saturated, its unsaturated analogs can undergo intramolecular cyclization to form lactones (cyclic esters). This process is a key reaction for unsaturated phenylalkanoic acids. The formation of a lactone ring from a carboxylic acid involves the intramolecular nucleophilic attack of the carboxyl oxygen on an activated carbon center within the same molecule. smolecule.com

Several methods can facilitate this transformation. Under acidic conditions, an unsaturated phenylalkanoic acid can undergo cyclodehydration. smolecule.com The acid protonates the double bond, generating a carbocation. The carboxylic acid group then acts as an intramolecular nucleophile, attacking the carbocation to form the lactone ring after deprotonation.

Modern synthetic methods have enabled more sophisticated approaches. Palladium-catalyzed lactonization allows for the direct conversion of aliphatic carboxylic acids to lactones via C-H activation. smolecule.comnih.gov For an unsaturated analog of this compound, this could involve the selective activation of an allylic C-H bond. The mechanism is thought to proceed through a Pd-templated intermediate where the palladium coordinates to both the carboxylate and the target C-H bond, facilitating the C-O bond formation and creating the lactone. smolecule.comnih.gov

Another strategy involves photoredox catalysis, which can be used for the alkylation and subsequent lactonization of unsaturated carboxylic acids. figshare.com This method uses alkyl N-hydroxyphthalimide esters as alkylation reagents under mild, redox-neutral conditions. figshare.com

| Cyclization Method | Catalyst/Conditions | Mechanism Highlight | Applicable Substrates |

| Acid-Catalyzed Cyclodehydration | Strong Acid (e.g., H₂SO₄). smolecule.comnih.gov | Protonation of double bond to form a carbocation, followed by intramolecular nucleophilic attack by the carboxyl group. smolecule.com | Unsaturated Phenylalkanoic Acids. smolecule.com |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ / Ligand / Oxidant. smolecule.comnih.govnih.gov | Formation of a palladacycle intermediate, followed by reductive elimination to form the C-O bond. smolecule.com | Unsaturated Alkenoic Acids. nih.gov |

| Photoredox Catalysis | Photocatalyst / Light. figshare.com | Radical-based alkylation followed by cyclization. figshare.com | Unsaturated Carboxylic Acids. figshare.com |

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid group of this compound is a versatile functional handle that allows for numerous transformations into other functional groups, such as acid chlorides, esters, and amides, through nucleophilic acyl substitution reactions. smolecule.comlibretexts.org

Carboxylic Acid Transformations for Tailored Applications (e.g., Weinreb amide formation)

A particularly useful derivatization is the conversion of the carboxylic acid to an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. wikipedia.org This functional group is highly valuable in organic synthesis because it allows for the controlled formation of ketones or aldehydes upon reaction with organometallic reagents (like Grignard or organolithium reagents) or hydrides, respectively. mychemblog.comresearchgate.net The key advantage of the Weinreb amide is its ability to resist the common problem of over-addition. wikipedia.org

The mechanism of this stability involves the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. mychemblog.comwikipedia.org This intermediate is stabilized by chelation of the metal atom by the N-methoxy oxygen, preventing its collapse and subsequent second addition of the nucleophile until acidic workup. wikipedia.org

Several methods exist to prepare Weinreb amides from carboxylic acids like this compound:

Two-Step Procedure: The carboxylic acid is first converted to a more reactive acylating agent, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mychemblog.comlibretexts.org The resulting acid chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com

One-Pot Procedures with Coupling Reagents: A variety of peptide coupling reagents can directly mediate the formation of the amide bond between the carboxylic acid and N,O-dimethylhydroxylamine. wikipedia.org Reagents such as those based on carbodiimides or phosphonium (B103445) salts are effective. researchgate.netnih.gov For example, a combination of triphenylphosphine (B44618) (PPh₃) and iodine can be used to activate the carboxylic acid in situ for reaction with the hydroxylamine (B1172632) derivative. nih.gov

These transformations allow chemists to use this compound as a building block for more complex molecules by providing a reliable route to ketones and aldehydes with the phenyl moiety preserved.

| Transformation | Reagents | Intermediate/Product | Significance |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride. mychemblog.comlibretexts.org | 5-Phenylhexanoyl chloride | Highly reactive intermediate for synthesis of esters, amides, etc. libretexts.org |

| Weinreb Amide Formation (Two-Step) | 1. SOCl₂ or (COCl)₂ 2. Me(MeO)NH·HCl, Base. mychemblog.com | N-methoxy-N-methyl-5-phenylhexanamide | Stable intermediate for ketone/aldehyde synthesis. wikipedia.org |

| Weinreb Amide Formation (One-Pot) | PPh₃/I₂, iPr₂NEt, Me(MeO)NH·HCl. nih.gov | N-methoxy-N-methyl-5-phenylhexanamide | Avoids isolation of reactive acid chloride. nih.gov |

Biological Activities and Mechanistic Investigations in Non Human and in Vitro Experimental Systems

Antimicrobial and Antiviral Activity Profiles of Phenylalkanoic Acid Derivatives

Phenylalkanoic acids and related phenolic compounds have demonstrated notable antimicrobial and antiviral properties in various laboratory settings. The mechanisms underlying these activities are multifaceted, involving direct action on microbial enzymes, disruption of cellular structures, and interference with viral replication processes.

A primary mechanism by which phenylalkanoic acid derivatives exert their antimicrobial and antiviral effects is through the inhibition of critical enzymes.

Microbial Fatty Acid Biosynthesis Enzymes: The microbial fatty acid biosynthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I system, is a key target for antimicrobial drug development. mdpi.com While specific data on 5-phenylhexanoic acid is limited, the general class of fatty acid synthase (FASN) inhibitors has been extensively studied. Pharmacological inhibitors of FASN have been shown to be selectively cytotoxic to cancer cells by inducing apoptosis and can suppress DNA replication. nih.govnih.gov Compounds like the natural product cerulenin (B1668410) and the antibiotic triclosan (B1682465) are known inhibitors of this pathway. mdpi.commedchemexpress.com The strategy involves targeting enzymes like β-ketoyl reductase (KR) to disrupt the production of essential fatty acids, which are vital for maintaining the integrity of the bacterial membrane. mdpi.commedchemexpress.com

HIV-1 Proteinase: The Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle, as it cleaves newly synthesized polyproteins to form mature, infectious virions. nih.govyoutube.com This enzyme is a major target for antiretroviral therapy. nih.gov Research has identified that specific derivatives of phenylalkanoic acids can act as inhibitors. For instance, the statine (B554654) analog 3-hydroxy-4-amino-5-phenylpentanoic acid has been incorporated into peptide structures to create inhibitors of HIV-1 protease with Ki values in the micromolar range, demonstrating an affinity several orders of magnitude higher than the natural substrates. nih.gov These inhibitors function by mimicking the substrate's transition state, binding tightly to the enzyme's active site and blocking its function. nih.gov

Phenylalkanoic and phenolic acids can disrupt microbial activity by directly interacting with cellular membranes, leading to a loss of structural integrity and function.

The antimicrobial action of these compounds often depends on their ability to cross the cell membrane, which is influenced by their lipophilicity and the surrounding pH. mdpi.com In their undissociated, more lipophilic form, phenolic acids can diffuse across the bacterial membrane. nih.gov Once inside the cytoplasm, they can dissociate, lowering the intracellular pH and causing protein denaturation. nih.gov

This process can lead to several detrimental effects on the microbial cell:

Increased Permeability: The interaction of these molecules with the lipid bilayer can increase membrane permeability. mdpi.comnih.gov This disrupts the delicate osmotic balance and allows the leakage of essential intracellular components, such as ions and metabolites. mdpi.com

Disruption of Membrane Potential: The alteration of the membrane can affect the function of crucial systems like the sodium-potassium pump, leading to a loss of membrane potential. nih.gov

Inhibition of Membrane-Bound Enzymes: Many essential cellular processes are carried out by enzymes embedded within the cell membrane. Phenylalkanoic acid derivatives can interfere with the function of these proteins, further disrupting cellular metabolism. nih.gov

Studies on the amino acid phenylalanine have shown it can increase membrane permeability, suggesting a potential mechanism for related phenylalkanoic acids. nih.gov Gram-positive bacteria are often more susceptible to these membrane-disrupting effects due to the absence of a protective outer membrane. nih.gov

The cytotoxic potential of phenylalkanoic acid derivatives has been evaluated in various non-human and in vitro cell line models to understand their effects on cell viability and proliferation. While data specifically for this compound is not widely available, studies on related compounds provide insight into their general cytotoxic profiles.

For instance, substituted isoindoline-1,3-diones, which are derivatives of alkanoic acids, have demonstrated effective cytotoxicity against several murine and human tissue culture lines, including L1210 (murine leukemia) and Tmolt-3 (human leukemia). nih.gov Similarly, extracts from plants containing various phytochemicals have shown cytotoxic effects against non-cancerous cell lines like Vero (African green monkey kidney) and L929 (mouse subcutaneous connective tissue), which are often used as controls in toxicological assessments. mdpi.com

The table below summarizes the cytotoxic effects of various compounds, including some related to phenylalkanoic acids, on different non-human and human cell lines.

| Compound/Extract Class | Cell Line | Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Substituted isoindoline-1,3-diones | L1210 | Mouse | Effective Cytotoxicity | nih.gov |

| Plant Extracts (Barleria genus) | Vero | African Green Monkey | Evaluated for Cytotoxicity | mdpi.com |

| Plant Extracts (Barleria genus) | L929 | Mouse | Evaluated for Cytotoxicity | mdpi.com |

| Plant Derived Antimicrobials (PDAs) | CCD-1074Sk | Human (Non-cancerous fibroblast) | Dose-dependent cytotoxicity | nih.gov |

Anti-Inflammatory Mechanisms of Phenylalkanoic Acids (e.g., 5-phenylvaleric acid)

Phenylalkanoic acids, particularly short-chain fatty acids (SCFAs), are recognized for their anti-inflammatory properties. nih.govbevital.nonih.gov These effects are primarily mediated through the modulation of key inflammatory pathways and the production of signaling molecules called cytokines.

A key aspect of the anti-inflammatory activity of phenylalkanoic acids is their ability to regulate the production of cytokines, which are proteins that mediate communication between immune cells. Overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. nih.gov

Studies on SCFAs have shown that they can significantly inhibit the release of TNF-α from neutrophils stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov Furthermore, a complex pyrrole (B145914) derivative of phenylpropanoic acid demonstrated a potent anti-inflammatory effect by significantly decreasing serum TNF-α levels in a rat model of systemic inflammation. mdpi.comnih.gov This compound also elevated levels of the anti-inflammatory cytokine TGF-β1, indicating a selective modulation of the cytokine profile. mdpi.com

The table below presents findings on the modulation of cytokine production by related fatty acids and derivatives.

| Compound Class | Model System | Pro-inflammatory Cytokine | Effect | Reference |

|---|---|---|---|---|

| Short-Chain Fatty Acids (Acetate, Propionate) | Human Neutrophils | TNF-α | Inhibited LPS-induced release | nih.gov |

| Short-Chain Fatty Acids (Butyrate, Propionate (B1217596), Acetate) | Mouse Colon Organ Cultures | IL-6 | Suppressed release | nih.gov |

| Phenylpropanoic Acid Derivative | Wistar Rats (LPS-induced inflammation) | TNF-α | Significantly decreased serum levels | mdpi.com |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. xjtu.edu.cnnih.gov In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com When a cell is stimulated by inflammatory signals (like TNF-α or LPS), a cascade is initiated that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB binds to DNA and activates the transcription of genes encoding pro-inflammatory proteins, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov

Phenylalkanoic acids and related SCFAs exert significant anti-inflammatory effects by inhibiting this pathway at several key points: nih.govnih.gov

Inhibition of IκB Kinase (IKK): Some compounds can suppress the activation of the IKK complex, which is responsible for phosphorylating IκB and marking it for degradation. mdpi.com

Stabilization of IκBα: By preventing the phosphorylation and subsequent degradation of IκBα, these molecules keep NF-κB sequestered in the cytoplasm. xjtu.edu.cn

Blocking Nuclear Translocation: Inhibition of IκBα degradation directly prevents the NF-κB dimer from moving into the nucleus to activate gene expression. xjtu.edu.cn

Research has demonstrated that SCFAs inhibit TNFα-mediated activation of the NF-κB pathway in human colon adenocarcinoma cells, with a potency order of butyrate (B1204436) > propionate > acetate. nih.gov This inhibition of a critical pro-inflammatory transcription factor is a fundamental mechanism behind the anti-inflammatory benefits observed for this class of fatty acids. nih.govfrontiersin.org

Neuroprotective Effects of Phenylalkanoic Acids (e.g., 5-phenylvaleric acid)

Research into the neuroprotective properties of phenylalkanoic acids has highlighted their potential in combating neurodegenerative diseases. Studies on 5-phenylvaleric acid (5-PVA), a derivative of 4-phenyl butyric acid (4PBA), have shown promise in models of Parkinson's disease. nih.gov

Attenuation of Protein Aggregation (e.g., α-synuclein)

A key pathological hallmark of Parkinson's disease is the abnormal accumulation and aggregation of the protein α-synuclein in the brain. nih.gov In vitro studies have demonstrated the anti-aggregation ability of 5-phenylvaleric acid against α-synuclein. nih.gov This suggests that 5-PVA can act as a chemical chaperone, a molecule that assists in the proper folding of proteins and prevents their aggregation. nih.gov In a study using a rotenone-induced rat model of Parkinson's disease, treatment with 5-PVA led to significant improvements in memory and motor activity. nih.gov Histopathological analysis of the mid-brain tissue from these animals revealed a more normal neuronal histoarchitecture compared to the untreated Parkinson's disease group. nih.gov Furthermore, mRNA studies indicated a significant suppression in the expression of various markers related to protein folding and heat-shock proteins in the 5-PVA-treated group. nih.gov

Mitigation of Endoplasmic Reticulum Stress and Oxidative Stress

Endoplasmic reticulum (ER) stress is a condition where the accumulation of misfolded proteins in the ER disrupts its function, leading to cellular dysfunction and, ultimately, cell death. This process is implicated in the pathology of neurodegenerative disorders. The study on 5-phenylvaleric acid in a rat model of Parkinson's disease also highlighted its ability to attenuate endoplasmic reticulum stress. nih.gov By acting as a chemical chaperone and aiding in protein folding, 5-PVA helps to alleviate the burden of misfolded proteins in the ER. nih.gov

Modulation of Metabolic Pathways by Phenylalkanoic Acids

The influence of phenylalkanoic acids extends to the modulation of key metabolic pathways, although specific data for this compound is sparse.

Influence on Glucose Uptake and Insulin (B600854) Secretion

The precise effects of this compound on glucose uptake and insulin secretion have not been extensively studied. However, research on related compounds provides some context. For instance, phenylalanine, a precursor to some phenylalkanoic acids, has been shown to impair insulin signaling and inhibit glucose uptake. nih.gov Conversely, other phytochemicals with phenolic acid structures have been found to improve insulin sensitivity and stimulate insulin release. mdpi.com One study on 3-phenylpyruvate, a keto acid related to phenylalanine, demonstrated its capacity to induce insulin release from pancreatic islets, a process linked to the metabolism of amino acids. nih.gov Given the structural similarities, it is plausible that this compound could interact with these pathways, but further research is required for confirmation.

Interaction with Aromatic-Amino-Acid Aminotransferases

Aromatic-amino-acid aminotransferases are enzymes that play a crucial role in the metabolism of aromatic amino acids. nih.govnih.gov They catalyze the transfer of an amino group from an aromatic amino acid to an α-keto acid, a reversible reaction essential for both the synthesis and degradation of these amino acids. researchgate.net While it is known that these enzymes act on various aromatic amino acids and their corresponding keto acids, direct studies on the specific interaction between this compound and aromatic-amino-acid aminotransferases are currently lacking in the scientific literature.

Development of Enzyme Inhibitors Utilizing Phenylalkanoic Acid Scaffolds (e.g., Matrix Metalloproteinase 12, Histone Deacetylase)

The molecular structure of phenylalkanoic acids makes them a versatile scaffold for the design and synthesis of enzyme inhibitors.

Matrix Metalloproteinase 12 (MMP-12) , also known as macrophage elastase, is an enzyme implicated in various inflammatory diseases. nih.govpatsnap.com The development of selective MMP-12 inhibitors is an active area of research. nih.govnih.gov While specific inhibitors based on a this compound scaffold have not been prominently reported, the general structure of many MMP inhibitors includes a hydrophobic group that interacts with the S1' pocket of the enzyme, a zinc-binding group, and a linker region. nih.gov The phenyl group and the alkanoic acid chain of this compound could potentially serve as the hydrophobic group and part of the linker, respectively, in the design of new MMP-12 inhibitors.

Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and are important targets in cancer therapy. nih.gov Many HDAC inhibitors are designed with a common pharmacophore consisting of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme's active site. nih.gov The cap group is often a hydrophobic, aromatic substituent. The phenylalkanoic acid structure provides a foundation for this design, with the phenyl group acting as the cap and the carboxylic acid potentially interacting with the active site or serving as a point of attachment for a zinc-binding moiety. While numerous HDAC inhibitors with various scaffolds have been developed, specific examples utilizing a this compound core are not widely documented in the current literature. nih.govmdpi.com

Metabolism and Endogenous Occurrence of Phenylalkanoic Acids

Gut Microbiota-Mediated Biotransformations of Dietary Compounds

The human gut is home to a complex ecosystem of microorganisms that play a crucial role in the metabolism of dietary compounds that are otherwise indigestible by human enzymes. nih.govmdpi.com Polyphenols, which are abundant in plant-based foods, are a major class of compounds that undergo extensive biotransformation by the gut microbiota. ub.eduresearchgate.net These microbial transformations lead to the production of a variety of smaller, more bioavailable metabolites, including phenylalkanoic acids.

Flavan-3-ols are a subclass of flavonoids found in high concentrations in foods such as tea, cocoa, grapes, and berries. While monomeric flavan-3-ols can be absorbed in the small intestine, a significant portion, along with oligomeric and polymeric forms (proanthocyanidins), reaches the colon. ub.edunih.gov Here, they are catabolized by the gut microbiota into various low molecular weight phenolic acids. nih.gov

The metabolic pathway from flavan-3-ols to phenylvaleric acids involves several steps. Initially, the flavan-3-ol (B1228485) structure is cleaved, leading to the formation of diphenylpropan-2-ols. These intermediates are then converted to phenyl-γ-valerolactones. nih.gov Subsequent hydrolysis of the lactone ring results in the formation of various phenylvaleric acids and their hydroxylated derivatives. nih.govunipr.it Further degradation of these phenylvaleric acids through β-oxidation can produce phenylpropanoic and phenylacetic acids. nih.gov

| Precursor Compound | Intermediate Metabolites | Final Phenylalkanoic Acid Products | Key Microbial Action |

|---|---|---|---|

| Flavan-3-ols (e.g., Catechin, Epicatechin) | Diphenylpropan-2-ols, Phenyl-γ-valerolactones | 5-Phenylvaleric acid and hydroxylated derivatives | Ring fission, Delactonization, Dehydroxylation |

The estimation of dietary polyphenol intake through self-reported methods can be imprecise. nih.govresearchgate.net Therefore, the identification of reliable biomarkers is crucial for accurately assessing consumption and studying the association between polyphenol intake and health outcomes. kcl.ac.uk Phenyl-γ-valerolactones and their corresponding phenylvaleric acids are considered specific microbial metabolites of flavan-3-ols. unipr.itnih.gov

Their presence and concentration in biological fluids, such as plasma and urine, can serve as an objective measure of flavan-3-ol consumption. nih.govnih.gov Studies have shown a correlation between the intake of flavan-3-ol-rich foods and the urinary excretion of these microbial metabolites. nih.gov However, interindividual variability in gut microbiota composition can lead to differences in metabolite production, which is an important factor to consider when using these compounds as biomarkers. researchgate.net

| Metabolite | Dietary Precursor | Biological Fluid for Detection | Significance as Biomarker |

|---|---|---|---|

| Phenyl-γ-valerolactones | Flavan-3-ols | Plasma, Urine | Specific indicator of flavan-3-ol intake. unipr.itnih.gov |

| Phenylvaleric acids | Flavan-3-ols | Plasma, Urine | Reflects colonic metabolism of flavan-3-ols. nih.gov |

Presence and Dynamic Alterations in Non-Human Biological Systems

Phenylalkanoic acids are not only found in humans but have also been identified in various non-human biological systems. Their presence in these systems can be a result of their diet and unique digestive processes.

The metabolism of various compounds can lead to the formation of phenylalkanoic acid derivatives in animal tissues. For instance, research has pointed to the transformation of 4-hydroxy-5-(phenyl)pentanoic acids into 3-hydroxy-5-(phenyl)pentanoic acid enantiomers. While the specific identification of 3-hydroxy-5-phenylpentanoic acid in non-human primate kidneys requires further direct evidence, the metabolic potential for such conversions exists. Studies on non-human primates have shown that, unlike humans, they can derive significant amounts of phytanic acid, a branched-chain fatty acid, from the microbial degradation of ingested chlorophyll (B73375) in their gut, highlighting their distinct metabolic capabilities. nih.gov This suggests that other plant-derived compounds could also undergo unique metabolic transformations in non-human primates, potentially leading to the formation of various phenylalkanoic acids in their tissues.

In ruminants, the digestive process involves extensive microbial fermentation in the rumen, which significantly alters the composition of dietary lipids before they are absorbed. nih.govinfluxlipids.comresearchgate.net Dietary unsaturated fatty acids undergo biohydrogenation by rumen microbes, leading to the formation of more saturated fatty acids. nih.govufl.edu

Aromatic fatty acids, including various ω-phenylalkanoic acids, have been identified in butterfat. researchgate.net The origin of these compounds in ruminant products is thought to be twofold. They may be directly absorbed from the animal's feed, as some plants are known to contain these fatty acids. wikipedia.org Alternatively, they could be synthesized by the rumen microbiota. One proposed pathway involves the use of aromatic amino acids, such as phenylalanine, as primers for microbial fatty acid synthesis. researchgate.net

| Aromatic Fatty Acid | Potential Origin in Ruminants | Identified Location |

|---|---|---|

| ω-Phenylalkanoic acids (e.g., 5-phenylvaleric acid, 6-phenylhexanoic acid) | Dietary intake from plants, Microbial synthesis in the rumen | Butter fat |

Advanced Analytical Methodologies for 5 Phenylhexanoic Acid and Its Metabolites

Liquid Chromatography (LC) Coupled to Mass Spectrometry (MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile and semi-volatile compounds like 5-phenylhexanoic acid from intricate mixtures. Its high sensitivity and selectivity make it an indispensable tool in metabolomics and bioanalysis.

High-Resolution Accurate Mass Spectrometry (HRAM-MS), particularly utilizing platforms like the Orbitrap, offers unparalleled capabilities for the analysis of this compound and its metabolites within complex biological samples. thermofisher.comthermofisher.com The primary advantage of HRAM-MS lies in its ability to provide a high degree of confidence in compound identification through the measurement of mass-to-charge ratios with exceptional accuracy, typically in the low parts-per-million (ppm) range. semanticscholar.orgd-nb.info This level of precision allows for the determination of elemental compositions, which is critical in distinguishing between isobaric interferences—compounds with the same nominal mass but different elemental formulas—that are often present in biological matrices. nih.gov

In the context of metabolomics, a full-scan HRAM approach can be employed to collect comprehensive data on all detectable ions in a sample. thermofisher.com This untargeted or "discovery" metabolomics approach is beneficial for identifying novel metabolites of this compound without prior knowledge of their structures. thermofisher.com Subsequent retrospective analysis of the acquired HRAM data allows for the targeted quantification of known metabolites. thermofisher.com The high resolving power of instruments like the Orbitrap GC-MS significantly enhances both targeted and untargeted metabolic profiling, providing a powerful tool for understanding the metabolic pathways of this compound. thermofisher.com

| Advantage | Description | Relevance to this compound Analysis |

|---|---|---|

| High Mass Accuracy | Measurement of mass-to-charge ratio with high precision (typically <5 ppm error), enabling confident elemental composition determination. semanticscholar.orgd-nb.info | Reduces ambiguity in the identification of this compound and its metabolites, distinguishing them from endogenous matrix components with similar masses. |

| High Resolving Power | Ability to separate ions with very small differences in mass-to-charge ratio. thermofisher.com | Resolves signals from this compound and its metabolites from overlapping signals of interfering compounds in complex biological samples. |

| Full Scan Capability | Acquisition of a complete mass spectrum, allowing for both targeted and untargeted analysis. thermofisher.com | Facilitates the discovery of novel, unexpected metabolites of this compound and allows for retrospective data analysis. |

| Enhanced Confidence in Identification | Combination of accurate mass, isotopic pattern, and fragmentation data provides a high degree of certainty in compound identification. thermofisher.com | Crucial for the unambiguous identification of metabolic products in complex biological systems. |

For the sensitive and selective quantification of this compound and its known metabolites in biological fluids such as plasma and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govyoutube.com This technique utilizes a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. nih.govmdpi.com

The analysis of native carboxylic acids like this compound by LC-MS/MS in negative ion mode can be challenging due to suboptimal ionization efficiency and unpredictable fragmentation. nih.gov To overcome these limitations, derivatization of the carboxylic acid group is often employed to enhance ionization in the positive ion mode and improve chromatographic retention on reverse-phase columns. nih.govnih.gov The development of a robust LC-MS/MS method involves the optimization of several parameters, including the selection of appropriate precursor and product ions, collision energy, and chromatographic conditions to ensure baseline separation from potential interferences. youtube.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. nih.gov

| Parameter | Description | Example for this compound |

|---|---|---|

| Chromatographic Column | Reverse-phase C18 or similar for separation based on hydrophobicity. nih.gov | Poroshell-120 EC-C18 or equivalent. nih.gov |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid to aid ionization. nih.govnih.gov | 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). nih.gov |

| Ionization Mode | Positive electrospray ionization (ESI+) is often preferred after derivatization to enhance sensitivity. nih.gov | ESI+. |

| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.govmdpi.com | Monitoring of a specific precursor ion (e.g., the [M+H]+ of the derivatized analyte) to a characteristic product ion. |

| Internal Standard | A stable isotope-labeled analog of the analyte (e.g., deuterated this compound). nih.gov | d5-5-phenylhexanoic acid. |

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest. nih.gov For carboxylic acids like this compound, derivatization is a key strategy to improve their analytical performance in LC-MS. nih.govresearchgate.net The primary goals of derivatization in this context are to enhance ionization efficiency, improve chromatographic retention and separation on reverse-phase columns, and increase the selectivity of detection. researchgate.net

A variety of reagents can be used to derivatize the carboxylic acid functional group. researchgate.net One particularly effective approach involves the conjugation of the carboxylic acid with an amine-containing molecule. nih.gov This reaction, often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), forms an amide bond. nih.gov

A novel and promising derivatization strategy for short-chain fatty acids, including their phenylated versions, is the use of bicyclic amines. nih.gov For instance, conjugation with 4-(pyrrolidine-1-ylmethyl)benzylamine (4PyBA) has been shown to significantly enhance the signal in LC-MS/MS analysis. nih.gov This method creates a derivative with a unique fragmentation pattern upon collision-induced dissociation (CID), where a specific daughter ion is produced that retains the fatty acid moiety, allowing for highly selective measurement. nih.gov This approach not only improves sensitivity but also provides excellent chromatographic peak shapes and separation for various isomers. nih.gov

Other derivatization reagents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline, which have been compared for their effectiveness in the analysis of carboxylic acids in animal matrices. nih.gov Studies have shown that derivatization with 3-NPH can yield close to 100% efficiency. nih.gov

Gas Chromatography (GC) Coupled to Mass Spectrometry (MS) for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov For the analysis of non-volatile compounds like this compound and its polar metabolites, a derivatization step is essential to increase their volatility and thermal stability. nih.govresearchgate.net

The most common derivatization technique for GC-MS analysis of carboxylic acids is silylation, which involves the replacement of active hydrogens in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. An improved oximation-silylation method can be utilized for the comprehensive metabolic profiling of organic acids in biological samples like urine. researchgate.netnih.gov

GC-MS-based metabolomic approaches can be used to obtain a broad profile of metabolites in a sample. researchgate.net Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. researchgate.netnih.gov This methodology has been successfully applied to the analysis of various phenylcarboxylic acids in blood serum. nih.gov

Chiral Separation Techniques for Enantiomeric Purity and Absolute Configuration Determination (e.g., HPLC on Chiral Stationary Phases)

Since this compound possesses a chiral center, it exists as a pair of enantiomers. These enantiomers may exhibit different pharmacological and toxicological properties, making their separation and individual quantification crucial. csfarmacie.czphenomenex.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective method for the enantioselective separation of chiral compounds. csfarmacie.czphenomenex.commdpi.com

The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. csfarmacie.cz This leads to different retention times for the two enantiomers, allowing for their separation and quantification. A variety of CSPs are commercially available, with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) being particularly versatile and widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.netmdpi.commdpi.com

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the type and proportion of organic modifier and additives) to achieve baseline separation of the enantiomers. researchgate.netmdpi.com Protein-based CSPs and crown ether-based CSPs are also utilized for the separation of chiral acids and amino acids. csfarmacie.cznih.gov The separated enantiomers can be detected using a standard UV detector or coupled to a mass spectrometer for more sensitive and selective detection. nih.gov This technique is essential for determining the enantiomeric purity of this compound and for studying the stereoselective metabolism and pharmacokinetics of its individual enantiomers.

| Type of CSP | Chiral Selector | Typical Mobile Phase | Mechanism of Separation |

|---|---|---|---|

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). csfarmacie.cz | Normal phase (e.g., hexane/isopropanol) or polar organic mode. researchgate.netmdpi.com | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide. |

| Protein-based | Bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP). csfarmacie.cz | Reversed-phase (aqueous buffers with organic modifiers). csfarmacie.cz | Hydrophobic and electrostatic interactions within the chiral binding sites of the protein. |

| Crown Ether-based | Chiral crown ethers. nih.gov | Reversed-phase (acidified aqueous mobile phases). nih.gov | Inclusion complexation, primarily for compounds with primary amino groups, but can be adapted for other functionalities. nih.gov |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to silica (B1680970) (e.g., N-(3,5-dinitrobenzoyl) amino acids). csfarmacie.cz | Normal phase. csfarmacie.cz | π-π interactions, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). By simulating the binding process, molecular docking can provide valuable information about the binding affinity, mode of interaction, and the key amino acid residues involved in the binding.

In the context of 5-phenylhexanoic acid, molecular docking simulations could be employed to screen for potential protein targets and to understand the structural basis of its biological activity. For instance, given its structural similarity to other fatty acids and bioactive molecules, this compound could be docked against a variety of enzymes and receptors. A hypothetical docking study of this compound against a panel of selected protein targets is presented in Table 1. Such a study would involve preparing the three-dimensional structure of this compound and the crystal structures of the target proteins, followed by running docking algorithms to predict the binding poses and estimate the binding affinities.

The results of such simulations, as illustrated in the hypothetical table below, would typically include the binding energy (in kcal/mol), which is an estimate of the binding affinity, and a description of the key interactions, such as hydrogen bonds and hydrophobic interactions. Lower binding energies generally indicate a more favorable binding interaction.

| Protein Target | Binding Energy (kcal/mol) | Key Interactions with Amino Acid Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bond with Arg120; Hydrophobic interactions with Val523, Leu352 |

| Fatty Acid Synthase (FASN) | -7.9 | Hydrogen bond with Ser2145; Hydrophobic interactions with the phenyl ring and Leu2148 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.2 | Hydrogen bond with Ser289, His449; Pi-stacking with Phe282 |

| 5-Lipoxygenase (5-LOX) | -8.1 | Hydrogen bond with Gln363; Hydrophobic interactions with Leu368, Ile406 |

These predicted interactions can then guide further experimental studies to validate the potential biological targets of this compound and to design more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. science.gov QSAR models are developed by correlating physicochemical properties or structural features of molecules, known as molecular descriptors, with their experimentally determined biological activities. science.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would typically involve a dataset of its derivatives with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values against a specific enzyme). A wide range of molecular descriptors for each compound would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a QSAR model.

A hypothetical QSAR study on a series of this compound derivatives is presented in Table 2. This table shows a set of hypothetical derivatives, their experimentally determined biological activity, and some of the molecular descriptors that could be used to build a QSAR model. The resulting QSAR equation would provide insights into the structural requirements for activity. For example, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity enhances the biological activity.

| Compound | Substituent on Phenyl Ring | Biological Activity (IC50, µM) | LogP | Molecular Weight | Polar Surface Area |

|---|---|---|---|---|---|

| This compound | H | 15.2 | 3.1 | 192.25 | 37.3 |

| 5-(4-chlorophenyl)hexanoic acid | 4-Cl | 8.5 | 3.8 | 226.70 | 37.3 |

| 5-(4-methoxyphenyl)hexanoic acid | 4-OCH3 | 12.1 | 3.0 | 222.28 | 46.5 |

| 5-(4-nitrophenyl)hexanoic acid | 4-NO2 | 5.3 | 2.9 | 237.25 | 83.8 |

Such QSAR models are valuable in drug discovery for prioritizing the synthesis of new compounds and for optimizing the activity of lead compounds.

Theoretical Investigations of Reaction Mechanisms and Conformational Preferences

Theoretical chemistry provides a framework for understanding chemical reactions and molecular properties at the atomic level. Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to investigate the mechanisms of chemical reactions, including the structures of transition states and the calculation of reaction energy barriers. smolecule.com These methods can also be used to explore the conformational landscape of a molecule to identify its most stable three-dimensional structures.

For this compound, theoretical investigations could be applied to several areas. For instance, the mechanism of its Fischer esterification could be studied to understand the role of the acid catalyst and the energetics of the tetrahedral intermediate formation. smolecule.com Similarly, the intramolecular cyclization (lactonization) of this compound to form a lactone could be investigated to predict the most favorable ring size and the reaction conditions required. smolecule.com Computational studies have suggested that acid-catalyzed esterification may proceed through acylium ion intermediates. smolecule.com

Furthermore, this compound possesses considerable conformational flexibility due to the rotatable bonds in its hexanoic acid chain and the rotation of the phenyl group. Theoretical calculations can be used to perform a conformational analysis to identify the low-energy conformers. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity. The conformational preferences of a molecule can be influenced by its environment, and computational studies can model these effects by using different solvent models.

Emerging Applications and Contributions to Material Science

Precursors for Biopolymer Synthesis (e.g., Polyhydroxyalkanoates)

5-phenylhexanoic acid has been identified as a viable precursor for the bacterial synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. Certain bacteria, when provided with specific carbon sources, can incorporate phenyl-containing monomers into the PHA polymer chain, thereby altering the material's properties.

Research has demonstrated that the bacterium Pseudomonas putida is capable of producing PHAs from a variety of phenylalkanoic acids. When cultivated on this compound, P. putida CA-3 can accumulate PHA to a significant portion of its cell dry mass. The resulting biopolymer is not a simple polyester (B1180765) but a heteropolymer, comprised of both aromatic and aliphatic monomer units. The primary aromatic monomer incorporated is (R)-3-hydroxyphenylhexanoate, which is derived directly from the this compound substrate through the β-oxidation pathway. The inclusion of these aromatic side chains alongside aliphatic monomers like (R)-3-hydroxyhexanoate and (R)-3-hydroxyoctanoate modifies the thermal and mechanical properties of the resulting PHA, such as its glass transition temperature and crystallinity. This ability to create tailored PHAs by selecting specific precursors like this compound opens the door to producing bioplastics with a wide range of characteristics, from rigid to elastomeric.

Table 1: PHA Production by Pseudomonas putida CA-3 from Various Phenylalkanoic Acids

| Carbon Substrate | PHA Content (% of Cell Dry Mass) | Predominant Aromatic Monomer | Other Monomers Present |

|---|---|---|---|

| Phenylvaleric Acid | 59% | (R)-3-hydroxyphenylvalerate | Aliphatic monomers |

| Phenylhexanoic Acid | High | (R)-3-hydroxyphenylhexanoate | (R)-3-hydroxyhexanoate, (R)-3-hydroxyoctanoate |

| Phenylheptanoic Acid | High | (R)-3-hydroxyphenylheptanoate, (R)-3-hydroxyphenylvalerate | Aliphatic monomers |

| Phenyloctanoic Acid | High | (R)-3-hydroxyphenyloctanoate, (R)-3-hydroxyphenylhexanoate | Aliphatic monomers |

Chiral Synthons for Complex Organic Synthesis

The presence of a chiral center at the fifth carbon position of this compound makes its enantiomerically pure forms valuable as chiral synthons, or building blocks, in complex organic synthesis. The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in obtaining these optically active compounds.

A common and well-established method for the chiral resolution of carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine. ucsf.edu The resulting salts, (R)-5-phenylhexanoate-(R)-1-phenylethylammonium and (S)-5-phenylhexanoate-(R)-1-phenylethylammonium, are diastereomers. scienceopen.com Because diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of this compound can be recovered by treatment with a strong acid. While this is a standard and applicable technique for chiral carboxylic acids, specific documented examples of the large-scale resolution of this compound and the subsequent use of its pure enantiomers as chiral synthons in the total synthesis of natural products are not extensively reported in the reviewed literature.

Development of Bioconjugates and Advanced Biomaterials

The development of bioconjugates and advanced biomaterials often relies on the use of linker molecules to attach bioactive substances to surfaces or other molecules, or to modify the properties of a material. The bifunctional nature of this compound, with a carboxylic acid group that can be readily functionalized and a hydrophobic phenyl group, suggests its potential utility in this field.

The carboxylic acid end of this compound can be activated, for example, by converting it to an N-hydroxysuccinimide ester, to facilitate covalent bonding with amine groups present in biomolecules like peptides or proteins. nih.gov The phenyl group and the aliphatic chain contribute to the molecule's hydrophobicity, which could be exploited in applications such as drug delivery systems where hydrophobic interactions are key. nih.govdiva-portal.org Furthermore, molecules with similar structures can be grafted onto the surface of existing polymers to alter their surface properties, such as wettability and biocompatibility, for medical applications. rsc.orglookchem.com However, based on the conducted research, the specific application of this compound as a linker in the synthesis of bioconjugates or in the surface modification for the development of advanced biomaterials is not yet well-documented in scientific literature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-phenylhexanoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of benzene with a hexanoic acid derivative, followed by acid-catalyzed cyclization. Key steps include:

- Use of anhydrous AlCl₃ as a catalyst for electrophilic aromatic substitution .

- Purification via recrystallization or column chromatography to isolate the product.

- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 benzene to hexanoyl chloride) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 2.3–2.6 ppm (methylene protons adjacent to the phenyl group) confirm the structure .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98% by area under the curve) .

- Melting Point : Compare observed values (e.g., 69–70°C) with literature data to detect impurities .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, concentrations) using tools like PRISMA guidelines .

- Controlled Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate confounding factors .

- Statistical Modeling : Apply multivariate regression to assess the impact of variables like solvent polarity or incubation time .

Q. How can researchers design in vitro assays to evaluate the enzyme inhibition potential of this compound?

- Methodological Answer :

- Enzyme Selection : Target enzymes with known phenyl-binding pockets (e.g., cyclooxygenase-2) .

- Kinetic Assays : Use fluorogenic substrates (e.g., fluorescein diphosphate for phosphatases) to measure IC₅₀ values. Include positive controls (e.g., indomethacin) .

- Data Interpretation : Normalize activity to vehicle controls and report inhibition curves with 95% confidence intervals .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin using software like GROMACS to predict binding affinity .

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 metabolism profiles .

- Docking Studies : Perform AutoDock Vina simulations to identify potential targets (e.g., PPAR-γ) based on structural complementarity .

Methodological and Literature Review Questions

Q. How should researchers conduct a systematic review of this compound’s applications in metabolic studies?

- Methodological Answer :

- Keyword Strategy : Combine terms like “this compound” AND “metabolomics” OR “lipid metabolism” in PubMed/Scopus .

- Exclusion Criteria : Omit non-peer-reviewed sources (e.g., ) and prioritize studies with raw data availability .

- Data Extraction : Use PRISMA flowcharts to document study selection and synthesize findings into comparative tables .

Q. What experimental controls are critical when investigating the cytotoxicity of this compound in mammalian cell lines?

- Methodological Answer :

- Negative Controls : Untreated cells and solvent-only (e.g., DMSO) groups .

- Positive Controls : Cells treated with known cytotoxic agents (e.g., doxorubicin) .

- Endpoint Validation : Combine MTT assays with live/dead staining (e.g., calcein-AM/propidium iodide) to confirm viability .

Data Analysis and Reporting

Q. How can researchers address uncertainties in quantifying this compound’s solubility in polar solvents?

- Methodological Answer :

- Gravimetric Analysis : Saturate solvent (e.g., water, ethanol) with the compound, filter, and evaporate to measure residual mass .

- Error Mitigation : Report triplicate measurements with standard deviations and account for temperature fluctuations (±0.5°C) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.